2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine

Vue d'ensemble

Description

Molecular Structure Analysis

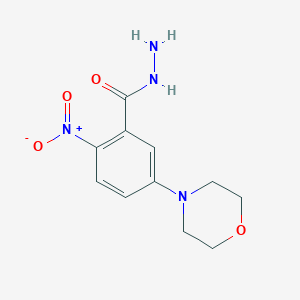

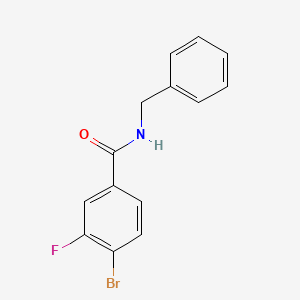

The molecular structure of 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine consists of a benzoimidazole ring, which is a fused benzene and imidazole ring, with two fluorine atoms attached at the 5 and 6 positions . An ethylamine group is attached to the 2 position of the benzoimidazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine include its molecular formula (C9H9F2N3) and molecular weight (197.18 g/mol). Additional properties such as melting point, boiling point, and density were not available in the search results .Applications De Recherche Scientifique

Anticancer Research

Benzimidazole derivatives, such as 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine, have shown potential as anticancer agents. Their structure, similar to nucleotides in the human body, allows them to interact with biological pathways relevant to cancer cell proliferation . Modifications to the benzimidazole core can enhance anticancer activity, making these compounds a focus for developing new cancer treatments.

Biochemistry Applications

In biochemistry, the compound’s ability to act as an analog to nucleotides makes it valuable for studying DNA replication and protein synthesis. Its derivatives can be used to investigate the role of nucleotides in various biochemical pathways and to develop assays for detecting biochemical activity .

Pharmacological Uses

Pharmacologically, benzimidazole derivatives are explored for their role in modulating biological targets such as enzymes and receptors. They can serve as lead compounds for the development of drugs aimed at treating a range of diseases, including metabolic and ischemic conditions .

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are used to synthesize new drug candidates. Their structural versatility allows for the creation of a wide array of pharmacologically active molecules that can be optimized for better efficacy and reduced side effects .

Agricultural Research

The compound’s derivatives may also find applications in agricultural research. They can be used to develop new pesticides or herbicides, or as growth regulators for crops. Their effects on various plant pathogens and pests are of particular interest .

Industrial Applications

Industrially, benzimidazole derivatives are key intermediates in the synthesis of various commercial products. They are used in the manufacture of dyes, pigments, and polymers, and as corrosion inhibitors in different industrial processes .

Environmental Impact Studies

Environmental studies may utilize these compounds to understand the impact of benzimidazole-based products on ecosystems. They can help in assessing the biodegradability, toxicity, and accumulation of such compounds in the environment .

Analytical Chemistry

In analytical chemistry, benzimidazole derivatives can be employed as fluorescent markers or probes. They can aid in the detection and quantification of biological substances, and in the development of new diagnostic tools .

Safety And Hazards

According to the safety data sheet, 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if skin or eye contact occurs .

Propriétés

IUPAC Name |

2-(5,6-difluoro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCIBXFRZZFWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)

![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)

![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)

![2-{[(2-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1452128.png)

![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)

![1-(2,4-dimethylphenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452131.png)

![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)

![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1452133.png)